molecular formula C17H19NO B184369 N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide CAS No. 724429-78-1

N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

Cat. No. B184369
CAS RN: 724429-78-1
M. Wt: 253.34 g/mol
InChI Key: UVLGBYAOIKKOOQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, commonly known as Dibenzoylmethane (DBM), is a naturally occurring compound found in plants such as turmeric. DBM has been studied extensively for its potential use in various scientific applications, including its use as a therapeutic agent for various diseases.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential use as a therapeutic agent for various diseases. Research studies have shown that N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has anti-inflammatory, antioxidant, and anticancer properties. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide is not fully understood. However, research studies have shown that N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide inhibits the expression of various genes that are involved in cancer cell growth and inflammation. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has also been shown to activate various signaling pathways that are involved in cell death and apoptosis.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has several advantages for lab experiments. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide is readily available and can be synthesized easily. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide is also relatively inexpensive compared to other therapeutic agents. However, N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has some limitations for lab experiments. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has low solubility in water, which can make it difficult to dissolve in aqueous solutions. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. One future direction is to further investigate the mechanism of action of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Another future direction is to study the potential use of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide in combination with other therapeutic agents for the treatment of various diseases. Further research is also needed to determine the optimal dosage and administration of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide for various applications. Additionally, the development of new formulations of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide that improve its solubility and bioavailability could enhance its effectiveness in vivo.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide is a naturally occurring compound that has been extensively studied for its potential use as a therapeutic agent for various diseases. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has anti-inflammatory, antioxidant, and anticancer properties and has been shown to inhibit the growth of various cancer cells. N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its availability and low cost. However, N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide also has some limitations, including its low solubility and bioavailability. Future research is needed to further investigate the mechanism of action of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide and to determine its optimal dosage and administration for various applications.

Synthesis Methods

N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide can be synthesized through the reaction of benzil with methylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been used extensively in research studies to produce N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide for various applications.

properties

CAS RN

724429-78-1

Product Name

N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-11-8-12(2)10-15(9-11)17(19)18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3,(H,18,19)

InChI Key

UVLGBYAOIKKOOQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

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